molecular formula C27H21F6NO4 B12944479 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid

Cat. No.: B12944479
M. Wt: 537.4 g/mol
InChI Key: UIHCVPOIIMHMCP-INIZCTEOSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the Propanoic Acid Backbone:

    Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group is introduced through nucleophilic substitution reactions.

    Final Deprotection and Purification: The Fmoc group is removed under basic conditions, and the final product is purified using techniques like chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during reactions, allowing for selective modifications. The trifluoromethylbenzyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: Similar in structure but with a different alkyl chain length.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid: Contains a similar Fmoc-protected amino group but with different substituents.

Uniqueness

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid is unique due to the presence of the trifluoromethylbenzyl group, which imparts distinct chemical properties and enhances its utility in various applications. The combination of the Fmoc protecting group and the trifluoromethylbenzyl moiety makes this compound particularly valuable in synthetic chemistry and biological research.

Properties

Molecular Formula

C27H21F6NO4

Molecular Weight

537.4 g/mol

IUPAC Name

(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C27H21F6NO4/c28-26(29,30)17-10-15(11-18(12-17)27(31,32)33)9-16(24(35)36)13-34-25(37)38-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-12,16,23H,9,13-14H2,(H,34,37)(H,35,36)/t16-/m0/s1

InChI Key

UIHCVPOIIMHMCP-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=O)O

Origin of Product

United States

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